4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane
Description
This compound is a pinacol boronate ester featuring a benzo[b]thiophene core substituted at position 2 with a 3-(trifluoromethyl)benzyl group and at position 7 with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular complexity arises from the fused aromatic system (benzo[b]thiophene) and the electron-withdrawing trifluoromethyl group, which enhance its utility in Suzuki-Miyaura cross-coupling reactions and pharmaceutical intermediates .
Properties
Molecular Formula |
C22H22BF3O2S |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H22BF3O2S/c1-20(2)21(3,4)28-23(27-20)18-10-6-8-15-13-17(29-19(15)18)12-14-7-5-9-16(11-14)22(24,25)26/h5-11,13H,12H2,1-4H3 |
InChI Key |
HISACEXRGMNBBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[b]thiophene Core
The benzo[b]thiophene nucleus can be synthesized by classical methods such as cyclization of suitable precursors (e.g., ortho-halogenated thiophenes or via transition-metal catalyzed coupling reactions). The exact method depends on the availability of starting materials and desired substitution patterns.
Introduction of the 3-(Trifluoromethyl)benzyl Group
The 3-(trifluoromethyl)benzyl substituent is commonly introduced via nucleophilic substitution or cross-coupling reactions. For example, a benzylic halide or boronate intermediate bearing the trifluoromethyl group can be coupled with the benzo[b]thiophene core under palladium catalysis.
Installation of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Moiety
The dioxaborolane group is typically introduced by borylation of an aryl halide precursor using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and appropriate ligands. The reaction conditions are optimized to achieve high yield and purity.
A representative procedure adapted from literature involves:
- Charging a dry reaction vessel with the aryl halide substrate.
- Adding bis(pinacolato)diboron, palladium acetate (Pd(OAc)2), and a phosphine ligand such as DCPF.
- Degassing and backfilling with nitrogen to maintain an inert atmosphere.
- Adding a solvent mixture of diethyl ether and benzene.
- Heating the reaction mixture at 100 °C for several hours.
- Cooling and quenching the reaction.
- Purifying the product by silica gel chromatography, often using a petroleum ether/ethyl acetate mixture as eluent.
Purification and Characterization
Purification is commonly achieved by flash column chromatography on silica gel. Due to the sensitivity of the boronate esters to decomposition on silica, careful control of chromatography conditions is necessary, often employing low polarity eluents and minimal exposure times.
Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^11B).
- Infrared (IR) spectroscopy.
- Mass spectrometry (MS), including high-resolution mass spectrometry (HRMS).
- Melting point determination.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borylation of aryl halide | B2pin2, Pd(OAc)2, DCPF, Et2O/benzene, 100 °C, 3 h | 50-70 | Sensitive to moisture; inert atmosphere required |
| Coupling with trifluoromethylbenzyl group | Pd-catalyzed Suzuki coupling, base, solvent (e.g., toluene) | 60-80 | Optimized for regioselectivity |
| Purification | Silica gel chromatography (petroleum ether/ethyl acetate) | N/A | Product sensitive to silica; low polarity eluents preferred |
- The boronate ester shows characteristic ^11B NMR signals near 44-45 ppm, confirming the boron environment.
- IR spectra display strong absorption bands corresponding to C-H stretching (around 2970-2850 cm^-1) and B-O vibrations (1100-1200 cm^-1).
- HRMS data confirm the molecular ion peak consistent with the expected molecular formula C22H22BF3O2S (molecular weight ~418.3 g/mol).
- The compound is typically isolated as a solid with melting points around 40-45 °C.
For industrial production, the synthetic route is scaled up with emphasis on:
- Maximizing yield and purity.
- Minimizing reaction times and costs.
- Employing continuous flow or batch reactors with rigorous control of temperature and atmosphere.
- Using crystallization or distillation to supplement chromatographic purification for cost efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[b]thiophene ring to a dihydrobenzo[b]thiophene.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzo[b]thiophenes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane exhibit significant anticancer properties. Studies have shown that such dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, they may target specific kinases or transcription factors that are crucial for tumor cell survival and proliferation.
Drug Delivery Systems
The compound's boron-containing structure allows it to be utilized in drug delivery systems. Boron compounds are known for their ability to form stable complexes with various drugs, enhancing their solubility and bioavailability. This characteristic can be leveraged to improve the efficacy of chemotherapeutic agents by facilitating targeted delivery to cancer cells while minimizing systemic toxicity.
Materials Science
Organic Light Emitting Diodes (OLEDs)
The photophysical properties of 4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane make it a candidate for use in OLED technology. Its ability to emit light when stimulated by an electric current can be harnessed in the development of more efficient and brighter OLEDs. The incorporation of such compounds into OLED materials can lead to improved color purity and device longevity.
Polymer Composites
In materials science, this compound can be used as an additive in polymer composites to enhance mechanical strength and thermal stability. The presence of the boron atom can improve the cross-linking density of polymers, resulting in materials with superior performance characteristics suitable for various applications ranging from automotive parts to electronics.
Environmental Applications
Pollution Remediation
The chemical properties of 4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane may also find applications in environmental remediation. Its ability to interact with heavy metals and organic pollutants can be exploited in developing materials for water purification systems. Research indicates that boron compounds can effectively chelate heavy metals, thereby reducing their bioavailability and toxicity in contaminated environments.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dioxaborolane moiety can participate in reversible covalent interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Boronate Core
Methyl-Substituted Benzo[b]thiophene Analog
- Compound : 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2)
- Molecular Weight : 274.19
- Key Differences : Replaces the trifluoromethylbenzyl group with a methyl substituent, reducing steric bulk and electronic effects.
- Applications : Simpler structure for basic coupling reactions; lower molecular weight may improve solubility in polar solvents .
Trifluoromethylbenzyl-Substituted Boronates
- Compound : 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane (CAS 1190235-39-2)
- Molecular Weight : ~312 (calculated)
- Key Differences : Lacks the benzo[b]thiophene core, featuring a direct benzyl attachment.
- Applications : Used in cross-coupling reactions; the trifluoromethyl group enhances metabolic stability in drug candidates .
Electronic and Functional Group Comparisons
Fluorinated Analogs
- Compound : 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 243145-83-7)
- Molecular Weight : 236.09
- Key Differences : Substitutes trifluoromethyl with a single fluorine atom, reducing electron-withdrawing effects.
- Applications : Fluorine’s moderate electronegativity makes it suitable for materials science and agrochemical intermediates .
Alkyne-Functionalized Boronates
Structural Complexity and Aromatic Systems
Thiophene vs. Benzo[b]thiophene Derivatives
- Compound : 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS 885692-91-1)
- Molecular Weight : 224.13
- Key Differences : Thiophene lacks the fused benzene ring, reducing conjugation length.
- Applications : Simpler electronic systems for organic electronics (e.g., OLEDs) .
Polyhalogenated Derivatives
Pharmaceutical Relevance
The target compound’s benzo[b]thiophene and trifluoromethyl groups align with trends in kinase inhibitor design (e.g., Selpercatinib), where bulky aromatic systems improve target binding and metabolic stability . Analogs lacking these groups (e.g., methyl-substituted derivatives) show reduced efficacy in preclinical models.
Comparative Data Table
Biological Activity
4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₆BF₃O₂
- Molecular Weight : 272.07 g/mol
- CAS Number : 325142-82-3
- Physical State : Solid
- Melting Point : 41.0 to 45.0 °C
- Solubility : Soluble in methanol
This compound features a dioxaborolane core substituted with a trifluoromethyl group and a benzo[b]thiophene moiety, which are critical for its biological activity.
Research indicates that compounds similar to 4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane exhibit various biological activities primarily through enzyme modulation and interaction with cellular pathways. Specifically, they have been explored for their role in:
- NAD+ Metabolism : Compounds that enhance NAD+ levels can potentially protect against cell death associated with metabolic disorders. The activation of nicotinamide adenine dinucleotide (NAD+) has been linked to improved cellular function and survival in stressed conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular metabolism significantly:
- Cell Line Studies : It has shown promising results in various cancer cell lines by inhibiting key metabolic pathways that tumors exploit for growth. For instance:
Case Studies
A focused lead optimization effort has identified derivatives with enhanced potency and selectivity against specific targets. For example:
| Compound | Target Enzyme | IC50 (nM) | Cell Line | Observations |
|---|---|---|---|---|
| Compound 1 | LDHA | 25 | MiaPaCa-2 | Significant inhibition of cell growth |
| Compound 2 | LDHA | 30 | A673 | Reduced lactate production |
These findings suggest that structural modifications to the dioxaborolane framework can lead to improved biological activity.
Comparative Analysis with Similar Compounds
To contextualize the activity of 4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane within its class of compounds, a comparison table is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
